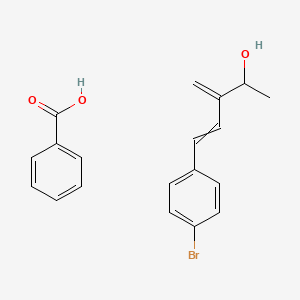
Benzoic acid;5-(4-bromophenyl)-3-methylidenepent-4-en-2-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzoic acid;5-(4-bromophenyl)-3-methylidenepent-4-en-2-ol is a complex organic compound that features a benzoic acid moiety and a bromophenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Benzoic acid;5-(4-bromophenyl)-3-methylidenepent-4-en-2-ol can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction typically uses palladium as a catalyst and boron reagents under mild and functional group-tolerant conditions .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing optimized reaction conditions to ensure high yield and purity. The choice of reagents and catalysts, as well as reaction parameters such as temperature and solvent, are critical factors in the industrial synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
Benzoic acid;5-(4-bromophenyl)-3-methylidenepent-4-en-2-ol undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The bromophenyl group can undergo substitution reactions, where the bromine atom is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation, including temperature, solvent, and catalyst choice.
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or alkanes. Substitution reactions result in the formation of new compounds with different functional groups replacing the bromine atom.
Aplicaciones Científicas De Investigación
Benzoic acid;5-(4-bromophenyl)-3-methylidenepent-4-en-2-ol has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Medicine: Explored for its potential therapeutic effects and as a building block for drug design.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Benzoic acid;5-(4-bromophenyl)-3-methylidenepent-4-en-2-ol involves its interaction with molecular targets through hydrogen bonds and hydrophobic interactions . These interactions enable the compound to bind to specific proteins and enzymes, influencing various biochemical pathways and exerting its effects.
Comparación Con Compuestos Similares
Similar Compounds
Benzoic acid, 4-bromo-: A simpler compound with a similar bromophenyl group but lacking the additional methylidenepent-4-en-2-ol moiety.
5-(4-Bromophenyl)oxazole-2-propionic acid: Another compound with a bromophenyl group, used in biochemistry and materials science.
Uniqueness
Benzoic acid;5-(4-bromophenyl)-3-methylidenepent-4-en-2-ol is unique due to its complex structure, which combines a benzoic acid moiety with a bromophenyl group and a methylidenepent-4-en-2-ol chain. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.
Propiedades
Número CAS |
835651-55-3 |
|---|---|
Fórmula molecular |
C19H19BrO3 |
Peso molecular |
375.3 g/mol |
Nombre IUPAC |
benzoic acid;5-(4-bromophenyl)-3-methylidenepent-4-en-2-ol |
InChI |
InChI=1S/C12H13BrO.C7H6O2/c1-9(10(2)14)3-4-11-5-7-12(13)8-6-11;8-7(9)6-4-2-1-3-5-6/h3-8,10,14H,1H2,2H3;1-5H,(H,8,9) |
Clave InChI |
WQCOTHWXBOJVEA-UHFFFAOYSA-N |
SMILES canónico |
CC(C(=C)C=CC1=CC=C(C=C1)Br)O.C1=CC=C(C=C1)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















